2-O-Methyl-b-D-N-acetylneuraminic acid

Beschreibung

Significance of Sialic Acid Modifications in Biological Systems

Sialic acids typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids, making them key players in a myriad of extracellular and intercellular interactions. americanchemicalsuppliers.com These modifications, including acetylation, methylation, and sulfation, significantly expand the functional repertoire of sialic acids. For instance, such alterations can modulate the binding affinity of sialic acid-specific lectins, such as Siglecs, which are crucial for immune cell regulation.

Modifications can also serve as a protective mechanism, sterically hindering the access of enzymes like sialidases, which cleave sialic acids from glycan chains. This can prolong the half-life of glycoproteins in circulation and protect host cells from pathogen-derived enzymes. The diverse array of over 50 different types of sialic acids, each with distinct biological properties, underscores the importance of these modifications in fine-tuning biological processes.

From influencing cell-cell adhesion and signaling to being implicated in cancer progression and viral entry, the modification of sialic acids is a critical area of study in understanding health and disease. molbase.com

Overview of 2-O-Methyl-β-D-N-acetylneuraminic Acid within the Sialic Acid Repertoire

Within the diverse family of modified sialic acids, 2-O-Methyl-β-D-N-acetylneuraminic acid emerges as a compound of significant interest in glycobiology research. This molecule is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, distinguished by the presence of a methyl group at the C-2 hydroxyl position.

The introduction of this methyl group at the anomeric center has profound stereochemical and functional consequences. It can alter the molecule's conformation and its ability to engage in hydrogen bonding, thereby influencing its interactions with sialic acid-binding proteins. While the natural occurrence of 2-O-methylated sialic acids in tissues is considered rare compared to other modifications like O-acetylation, their potential biological roles and applications as research tools are increasingly recognized.

Table 1: Physicochemical Properties of 2-O-Methyl-β-D-N-acetylneuraminic acid

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₉ |

| Molecular Weight | 323.30 g/mol |

| CAS Number | 23755-35-3 |

This table presents key physicochemical data for 2-O-Methyl-β-D-N-acetylneuraminic acid.

Current Research Landscape and Emerging Academic Interests

The current research landscape for 2-O-Methyl-β-D-N-acetylneuraminic acid is largely centered on its utility as a specialized tool in virology and enzymology, and as a scaffold for the development of therapeutic agents.

A significant area of investigation involves its use as a model compound to study the binding interactions between sialic acids and viral proteins, particularly the hemagglutinin of influenza viruses. By comparing the binding of methylated versus non-methylated sialic acids, researchers can elucidate the specific structural requirements for viral recognition and entry into host cells.

Furthermore, 2-O-Methyl-β-D-N-acetylneuraminic acid and its derivatives are employed in enzymatic assays for the detection and characterization of neuraminidases, enzymes that are crucial for the release of new viral particles from infected cells. The modification at the 2-position can influence the rate of enzymatic cleavage, providing insights into the substrate specificity of these enzymes. This has direct implications for the design of neuraminidase inhibitors, a key class of antiviral drugs.

Emerging academic interests are also exploring the potential of 2-O-methylated sialic acids in modulating immune responses. The altered binding to immune receptors like Siglecs due to the methyl group suggests a potential role in immune evasion by pathogens or in the fine-tuning of immune cell signaling.

The synthesis of 2-O-methylated sialic acids, both through chemical and chemoenzymatic approaches, is an active area of research. Chemoenzymatic methods, which utilize a combination of chemical synthesis and enzymatic reactions, offer a high degree of stereoselectivity, which is crucial for producing biologically active molecules.

Table 2: Key Research Applications of 2-O-Methyl-β-D-N-acetylneuraminic acid

| Research Area | Application |

| Virology | Model compound for studying influenza virus hemagglutinin binding. |

| Enzymology | Substrate in neuraminidase activity assays. |

| Drug Discovery | Scaffold for the design of antiviral agents and neuraminidase inhibitors. |

| Immunology | Tool to investigate the binding specificity of sialic acid-binding lectins (e.g., Siglecs). |

This table summarizes the primary applications of 2-O-Methyl-β-D-N-acetylneuraminic acid in current scientific research.

While the direct biological functions of endogenously produced 2-O-Methyl-β-D-N-acetylneuraminic acid remain an area requiring further exploration, its value as a chemical probe and a building block for glycobiology research is firmly established. Future studies are anticipated to shed more light on the natural occurrence and physiological relevance of this intriguing sialic acid derivative.

Structure

3D Structure

Eigenschaften

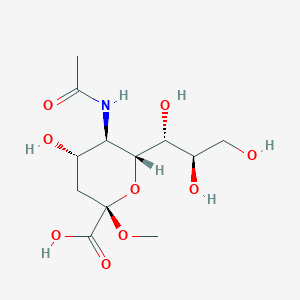

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRVVFURCKKXOD-AGNBLMTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic and Metabolic Pathways Involving O Methylated Sialic Acids

Enzymatic O-Methylation Mechanisms in Sialic Acid Biosynthesis

The addition of a methyl group to the C-2 hydroxyl of N-acetylneuraminic acid (Neu5Ac) is a key step in forming 2-O-Methyl-β-D-N-acetylneuraminic acid. This modification is believed to be carried out by specialized enzymes.

The precise enzyme responsible for the 2-O-methylation of Neu5Ac has not been definitively isolated and characterized in mammals. However, it is widely hypothesized that a sialate-O-methyltransferase (SOMT) is responsible for this reaction. nih.gov This enzyme is thought to utilize S-adenosylmethionine (SAM) as the methyl group donor, a common mechanism for biological methylation reactions. nih.gov The existence of such an enzyme is supported by the identification of various O-methylated sialic acids in nature. researchgate.net

The proposed sialate-O-methyltransferase must exhibit a high degree of regiospecificity to selectively methylate the C-2 hydroxyl group among the several available hydroxyl groups on the sialic acid molecule. It is thought that methylation likely occurs on the activated form of sialic acid, cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), within the Golgi apparatus. nih.gov This ensures that the modified sialic acid is ready for transfer to glycoconjugates. The enzyme's active site would need to specifically recognize the structure of CMP-Neu5Ac to ensure the correct placement of the methyl group.

Precursor Integration and Intracellular Processing of Modified Sialic Acids

Once synthesized, 2-O-Methyl-β-D-N-acetylneuraminic acid is integrated into the carbohydrate chains of glycoproteins and glycolipids. This process involves its activation and subsequent transfer by specific enzymes.

The modified sialic acid is first activated to its nucleotide sugar donor form, CMP-2-O-Methyl-β-D-N-acetylneuraminic acid. This reaction is catalyzed by a CMP-sialic acid synthetase. nih.govnih.gov This activated precursor is then utilized by sialyltransferases (STs), a family of enzymes that transfer sialic acids to the terminal positions of glycan chains. nih.govwikipedia.org These enzymes are typically type II membrane proteins located in the Golgi apparatus. nih.govwikipedia.org The expression and specificity of different sialyltransferases can vary between cell types and developmental stages. wikipedia.org

Catabolic Pathways and Enzymatic Desialylation of 2-O-Methyl-β-D-N-acetylneuraminic Acid

The removal of sialic acids from glycoconjugates, a process known as desialylation, is carried out by enzymes called sialidases or neuraminidases. nih.gov This is a critical step in the degradation and turnover of sialoglycoconjugates.

Sialidases exhibit a range of specificities for different sialic acid linkages and modifications. nih.gov The presence of a methyl group at the C-2 position can influence the susceptibility of the glycosidic bond to cleavage by these enzymes. nih.gov Some sialidases may be sterically hindered by the methyl group, leading to reduced or no activity towards 2-O-methylated substrates. nih.gov For example, certain viral and bacterial neuraminidases show decreased activity against sialosides with modified sialic acids. nih.gov However, some bacterial sialidases have demonstrated broader substrate specificity. nih.gov

Structural and Conformational Analysis of 2 O Methyl β D N Acetylneuraminic Acid in Biological Contexts

Advanced Spectroscopic and Diffraction Studies for Conformational Elucidation

Determining the precise three-dimensional arrangement of 2-O-Methyl-β-D-N-acetylneuraminic acid in different environments is fundamental to understanding its interactions with biological receptors. Advanced spectroscopic and diffraction methods provide the necessary atomic-level resolution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, mimicking their natural state. For sialic acid derivatives, NMR can reveal detailed information about their conformation. The chemical shifts of specific nuclei, such as the protons (¹H) and carbons (¹³C), are highly sensitive to the local electronic environment and spatial arrangement.

In the parent molecule, N-acetylneuraminic acid, the chemical shifts of nuclei like H3 and C2 are known to be sensitive to the type of glycosidic linkage (e.g., α2-3 or α2-6) and rotation around this bond. pdbj.org The introduction of a methyl group at the 2-O position is expected to cause significant chemical shift perturbations (CSPs) for nearby nuclei, particularly C1, C2, and the H3 protons, due to changes in the electronic environment and steric effects. nih.gov These CSPs can be tracked to monitor conformational changes. For instance, unusual chemical shifts observed for H-3eq and C-3 in N-acetylneuraminic acid residues within polysaccharides have been attributed to close spatial contacts with neighboring sugars, highlighting the sensitivity of these signals to the molecule's three-dimensional structure. rcsb.org

Two-dimensional NMR experiments, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can detect through-space interactions between protons, providing crucial distance constraints for building a 3D model of the molecule. rcsb.org A comparative analysis of the NMR spectra of N-acetylneuraminic acid and its 2-O-methylated derivative would allow for a precise characterization of the conformational consequences of this modification.

Table 1: Representative NMR Chemical Shifts for Key Nuclei in N-Acetylneuraminic Acid

This table shows experimental chemical shift values for the parent compound, N-acetylneuraminic acid, in H₂O. The introduction of a 2-O-methyl group would induce changes in these shifts, particularly for C1, C2, and the H3 protons, providing insight into the new conformation.

| Nucleus | Chemical Shift (ppm) | Expected Impact of 2-O-Methylation |

| C1 (Carboxylate) | ~175 | Moderate shift due to electronic changes |

| C2 (Anomeric) | ~100 | Significant shift due to direct methylation effect |

| C3 | ~40 | Moderate shift from proximity to the modification |

| H3ax | ~1.8 | Shift due to altered steric and electronic environment |

| H3eq | ~2.4 | Shift due to altered steric and electronic environment |

| N-Acetyl (CH₃) | ~2.0 | Minimal to slight shift |

Note: Data is illustrative and based on typical values for the parent N-acetylneuraminic acid. pdbj.orgresearchgate.net Actual shifts can vary with experimental conditions.

X-ray crystallography is the definitive method for obtaining a high-resolution, three-dimensional structure of a molecule in its solid state, often when bound to a biological macromolecule like a protein. nih.gov This technique has been instrumental in understanding how sialic acids are recognized by proteins. To analyze the binding of 2-O-Methyl-β-D-N-acetylneuraminic acid, it would first be co-crystallized with a target receptor, such as a viral hemagglutinin or a bacterial sialic acid-binding protein (SiaP).

The process involves exposing the crystal to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density distribution, from which a detailed atomic model of the protein-ligand complex can be built. nih.gov Such a structure would reveal the precise orientation of the methylated sialic acid in the binding pocket, identifying key interactions like hydrogen bonds and van der Waals contacts between the sugar and the protein's amino acid residues.

While a crystal structure specifically for a complex with 2-O-Methyl-β-D-N-acetylneuraminic acid is not prominently available in public databases, numerous structures exist for the parent compound, N-acetylneuraminic acid (Neu5Ac), complexed with various proteins. These structures show how the carboxylate, acetamido, and glycerol (B35011) side chains of Neu5Ac form critical contacts. An analysis of a complex with the 2-O-methylated derivative would be invaluable for structure-based drug design, as it would elucidate how the addition of the methyl group alters these binding interactions, potentially increasing affinity or altering specificity.

Computational Modeling and Molecular Dynamics Simulations

Computational methods complement experimental techniques by providing insights into the dynamic nature of molecules. Molecular dynamics (MD) simulations, in particular, allow for the observation of molecular motion over time, revealing conformational flexibility and preferred structural states.

The flexibility of sialic acids and other glycans is largely defined by the rotation around glycosidic bonds and the puckering of the sugar ring. The conformation of the pyranose ring is not planar and can adopt various chair and boat forms, a phenomenon known as ring pucker. The glycosidic linkage is defined by a set of torsional (dihedral) angles that describe the rotation around the bonds connecting the sugar to another molecule.

Table 2: Key Torsional Angles in Glycosidic Linkages

These angles are measured in molecular dynamics simulations to describe the conformation and flexibility of the bond connecting the sialic acid to another sugar residue.

| Angle | Definition | Atoms Involved (Example: Sia(α2-6)Gal) |

| Φ (phi) | Describes rotation around the C1-O2 bond | O6(Sia)-C2(Sia)-O6(Gal)-C6(Gal) |

| Ψ (psi) | Describes rotation around the O6-C6 bond | C2(Sia)-O6(Gal)-C6(Gal)-C5(Gal) |

| ω (omega) | Describes rotation around the C5-C6 bond (for 6-linkages) | O5(Gal)-C5(Gal)-C6(Gal)-O6(Gal) |

Note: The definition of atoms can vary slightly depending on the linkage type.

The surrounding solvent, typically water in biological systems, plays a crucial role in stabilizing different molecular conformations through hydrogen bonding and other non-covalent interactions. MD simulations explicitly model the solvent, allowing for a detailed investigation of these effects. A simulation box is typically created with the sialic acid derivative at the center, surrounded by thousands of water molecules (often using models like SPC or TIP4P).

Simulations of N-acetylneuraminic acid have revealed that its conformation is stabilized by water-mediated hydrogen bonds, for example between the glycerol side chain and the carboxylate group. The presence of the 2-O-methyl group, which is more hydrophobic than the hydroxyl group it replaces, would alter the local hydration shell. This change in solvent interaction can shift the conformational equilibrium. By calculating the conformational free energy surface, simulations can predict the most stable structures in an aqueous environment and the energy barriers between them, providing a complete picture of the molecule's conformational landscape.

Influence of 2-O-Methylation on Sialic Acid Conformation and Flexibility

The addition of a methyl group at the C2 hydroxyl position has profound stereochemical and electronic consequences for the entire sialic acid molecule. This single modification can significantly alter its shape, flexibility, and ultimately, its biological activity.

The primary influence of 2-O-methylation is steric. The methyl group is bulkier than the hydroxyl group it replaces, leading to steric repulsion with nearby atoms. This steric hindrance can restrict rotation around the glycosidic bond and bias the puckering of the pyranose ring. nih.gov In studies of 2'-O-methylated ribonucleosides, this modification was shown to favor a C3'-endo sugar pucker, which in turn stabilizes certain helical structures in RNA. nih.gov A similar effect is expected for 2-O-Methyl-β-D-N-acetylneuraminic acid, where the methyl group could force the ring into a more rigid conformation compared to the unmodified parent compound. This induced rigidity or preference for a specific shape can enhance binding to a receptor that has a complementary surface.

Comparative Structural Insights with Other Sialic Acid Derivatives

The subtle yet significant modification of a methyl group at the C2 position of the β-anomer of N-acetylneuraminic acid imparts distinct structural characteristics when compared to its parent molecule and other derivatives. These differences, primarily in stereochemistry and electronic distribution, can have profound effects on how the molecule interacts with its biological partners.

The introduction of a methyl group at the 2-O-position further influences the molecule's properties. This modification replaces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, with a bulkier and non-polar methyl group. This change can disrupt or alter existing hydrogen bonding networks within the molecule or with its binding partners. For instance, the hydroxyl group at C2 in unmodified sialic acids is crucial for certain protein-ligand interactions. Its replacement with a methyl group in 2-O-Methyl-β-D-N-acetylneuraminic acid would preclude such interactions.

From a conformational standpoint, the presence of the 2-O-methyl group can influence the puckering of the sugar ring. While detailed NMR and X-ray crystallographic data for 2-O-Methyl-β-D-N-acetylneuraminic acid are not extensively available in the public domain, studies on other 2-O-methylated sugars suggest that this modification can affect the conformational equilibrium of the pyranose ring. researchgate.net

A comparative analysis with other common sialic acid derivatives highlights the unique features of 2-O-Methyl-β-D-N-acetylneuraminic acid:

| Compound Name | Modification | Key Structural Difference from 2-O-Methyl-β-D-N-acetylneuraminic acid |

| N-acetylneuraminic acid (Neu5Ac) | None | Lacks the 2-O-methyl group; can exist as both α and β anomers. |

| N-glycolylneuraminic acid (Neu5Gc) | Hydroxylation of the N-acetyl group | Possesses a hydroxyl group on the N-acetyl methyl group, altering its electronic properties and recognition by certain lectins. |

| 2-keto-3-deoxynononic acid (KDN) | Deamination at C5 | Lacks the N-acetyl group at the C5 position, resulting in a different charge distribution and interaction profile. |

| 2-O-Methyl-α-D-N-acetylneuraminic acid | α-anomer of the 2-O-methylated form | Differs in the stereochemistry at the anomeric carbon (C2), leading to a different three-dimensional structure and binding properties. |

| 9-O-acetyl-N-acetylneuraminic acid | Acetylation at C9 | The modification is at the C9 position of the glycerol-like side chain, affecting interactions involving this part of the molecule. |

The structural and conformational nuances of 2-O-Methyl-β-D-N-acetylneuraminic acid, when compared to other sialic acid derivatives, underscore the critical role that subtle chemical modifications play in dictating the biological function of carbohydrates. Further detailed structural studies are warranted to fully elucidate the conformational landscape of this intriguing molecule and its implications for molecular recognition events.

Enzymatic Recognition and Glycosyltransferase Substrate Specificity of 2 O Methyl β D N Acetylneuraminic Acid

Interaction with Sialyltransferases and Glycosyltransferases

Sialyltransferases are a family of enzymes that catalyze the transfer of a sialic acid residue from an activated nucleotide sugar donor, cytidine (B196190) 5′-monophosphate sialic acid (CMP-Sia), to a terminal position on an acceptor molecule, which is typically a carbohydrate chain of a glycoprotein (B1211001) or glycolipid. nih.govresearchgate.net There are twenty known human sialyltransferases, categorized into four families (ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia) based on the linkage they create and the acceptor they recognize. researchgate.netwikipedia.org

The ability of a modified sialic acid like 2-O-Methyl-β-D-N-acetylneuraminic acid to participate in these reactions depends on two factors: its ability to be activated into a CMP-sugar donor and its acceptance by the sialyltransferase enzyme. Mammalian sialyltransferases are known to have relatively relaxed donor substrate specificity, tolerating modifications on the sialic acid moiety. nih.gov However, the modification at the C-2 position is particularly critical. This position is the anomeric carbon, which is involved in the formation of the β-linkage to CMP by the CMP-sialic acid synthetase in the nucleus. nih.gov The presence of a methyl group on the C-2 hydroxyl would fundamentally alter this anomeric center, making it an unsuitable substrate for the synthetase. Consequently, it is highly unlikely to be converted into the necessary CMP-activated donor form, preventing its use by sialyltransferases for glycosylation.

To provide a context for the typical affinity of these enzymes, the table below presents known kinetic parameters for several human sialyltransferases with their natural donor (CMP-Neu5Ac) and acceptor substrates. These values illustrate the range of affinities and catalytic efficiencies within this enzyme family.

| Enzyme | Substrate | K_m (mM) | Source |

|---|---|---|---|

| Human ST3Gal1 | CMP-Neu5Ac | 0.14 | researchgate.net |

| Asialofetuin | 0.31 | ||

| Human ST6Gal1 | CMP-Neu5Ac | 0.04 | |

| Asialo-α1-acid glycoprotein | 0.09 | ||

| Human ST8Sia-II | CMP-Neu5Ac | 0.43 | |

| Neu5Acα2-3(6)Galβ1-4GlcNAc | 14.3 |

The specificity of glycosyltransferases is dictated by the precise three-dimensional architecture of their active sites, which form a network of interactions with the substrate. nih.govnih.gov Structural studies of related enzymes, such as N-acetylneuraminate lyases, reveal that every hydroxyl group on the sialic acid molecule can form crucial hydrogen bonds with amino acid residues in the enzyme's binding pocket. nih.govescholarship.org

The substitution of the hydroxyl group at the C-2 position with a methyl group in 2-O-Methyl-β-D-N-acetylneuraminic acid introduces two significant changes that would likely prevent effective binding:

Loss of Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Replacing it with a methyl group eliminates these potential interactions, destabilizing the enzyme-substrate complex.

Steric Hindrance: The methyl group is bulkier than a hydroxyl group. This can cause a steric clash with the amino acid residues in the active site, physically preventing the modified sugar from fitting correctly. nih.gov

Therefore, the structural determinants of enzyme specificity strongly suggest that 2-O-Methyl-β-D-N-acetylneuraminic acid would not be recognized as a substrate by most glycosyltransferases due to these unfavorable modifications at a key position.

Acceptor Functionality in Glycoconjugate Biosynthesis

In glycosylation, sialic acids are overwhelmingly found as terminal residues on glycan chains, capping the structure. nih.govnih.gov They typically function as the molecule being transferred (from a CMP-donor) rather than the acceptor substrate.

There is no evidence in the scientific literature to suggest that 2-O-Methyl-β-D-N-acetylneuraminic acid can act as an acceptor for the addition of other monosaccharides. Glycosyltransferases recognize specific hydroxyl groups on acceptor molecules to form new glycosidic bonds. nih.gov The introduction of a methyl group at the C-2 position, along with the inherent nature of sialic acid as a terminal unit, makes it structurally unsuitable to serve as an acceptor in glycoconjugate biosynthesis. An exception is the formation of polysialic acid, where ST8Sia family enzymes transfer sialic acid to another sialic acid residue. researchgate.netnih.gov However, the acceptor in this case is a sialic acid already incorporated into a glycan, not a free, modified monosaccharide.

Modulation of Glycosylation Pathways by 2-O-Methyl-β-D-N-acetylneuraminic Acid

While unlikely to act as a direct substrate, modified monosaccharides can influence glycosylation pathways through other mechanisms, such as competitive inhibition. nih.gov Studies with other modified sugars have shown that they can interfere with the biosynthesis of natural glycans. For instance, N-acyl-modified glucosamine (B1671600) derivatives can inhibit the biosynthesis of N-acetylneuraminic acid by acting as competitive inhibitors once metabolized to their phosphorylated forms. nih.gov

Based on these principles, 2-O-Methyl-β-D-N-acetylneuraminic acid could potentially modulate sialic acid pathways in several ways:

Inhibition of Sialidases: O-methylation of sialic acids is known to hinder the activity of sialidases (neuraminidases), the enzymes responsible for cleaving sialic acid from glycoconjugates. nih.gov The 2-O-methyl derivative could act as a poor substrate or a weak competitive inhibitor of these enzymes, slowing the degradation of sialoglycans.

Inhibition of Transport: The modified sugar might compete with natural N-acetylneuraminic acid for cellular transporters, thereby reducing the intracellular pool of sialic acid available for activation.

Inhibition of Biosynthesis: It could potentially act as a feedback inhibitor on key enzymes in the sialic acid biosynthetic pathway, such as the CMP-sialic acid synthetase, by competing with the natural substrate for binding to the active site. nih.gov

These potential modulatory effects are hypothetical and require direct experimental validation to be confirmed.

Biological Roles and Molecular Mechanisms of 2 O Methyl β D N Acetylneuraminic Acid

Involvement in Cellular Recognition and Adhesion Processes

Cellular recognition and adhesion are fundamental processes that rely on intricate interactions between molecules on the cell surface. Sialic acids, due to their terminal positioning and negative charge, are key modulators of these events. nih.gov The methylation at the 2-O position can alter the conformational and electronic properties of the sialic acid, thereby influencing its role in these interactions.

Ligand Binding Studies with Sialic Acid-Binding Lectins (e.g., Siglecs, Selectins)

Lectins are carbohydrate-binding proteins that mediate many cell recognition and adhesion events. nih.gov The Siglec (Sialic acid-binding immunoglobulin-like lectin) family and the selectin family are two major groups of endogenous lectins that specifically recognize sialylated glycans. nih.govnih.gov

Siglecs: Siglecs are primarily expressed on immune cells and play crucial roles in regulating immune responses by recognizing sialic acids as "self-associated molecular patterns" (SAMPs). ucsd.edunih.gov This recognition is mediated by a conserved arginine residue in the V-set domain of the Siglec that forms a salt bridge with the carboxylate group of sialic acid. ucsd.edu The specificity of different Siglecs is determined by interactions with other parts of the sialic acid molecule and the underlying glycan chain. nih.gov While extensive research has been conducted on Siglec binding to various sialic acid forms, specific binding data for 2-O-Methyl-β-D-N-acetylneuraminic acid is not widely available. However, studies on related modified sialosides show that substitutions can dramatically alter binding affinity. For example, synthetic modifications at other positions on the Neu5Ac ring can enhance binding affinity to Siglec-9 by over 20-fold compared to the unsubstituted parent glycan. nih.gov This highlights that modifications like O-methylation could significantly modulate Siglec binding, potentially altering immune cell signaling and tolerance.

Selectins: Selectins (E-, P-, and L-selectin) are cell adhesion molecules that mediate the trafficking of leukocytes during inflammation. nih.gov They recognize sialylated and fucosylated ligands, such as the Sialyl Lewis X (sLex) tetrasaccharide. nih.gov The interaction is crucial for the initial tethering and rolling of leukocytes on the endothelial surface. The impact of 2-O-methylation of the terminal sialic acid on selectin binding has not been extensively characterized. However, given the specificity of selectin-ligand interactions, it is plausible that this modification could alter binding kinetics and subsequent cell adhesion.

While direct binding data for this specific compound with many lectins is limited, some studies show that O-methylated glycans can be specific targets for innate immune lectins from other species, such as the Tectonin family, which recognizes O-methylated mannose and fucose on bacterial and nematode surfaces. nih.govpnas.org This suggests that O-methylation can serve as a distinct molecular pattern for lectin recognition.

Impact on Cell-Cell and Cell-Matrix Interactions

The dense presentation of negatively charged sialic acids on the cell surface, known as the glycocalyx, creates electrostatic repulsion that can act as an anti-adhesive barrier, preventing non-specific cell interactions. nih.govnih.gov Altering the level of sialylation can therefore have a profound impact on cell adhesion. For instance, reducing the sialylation on cancer cells has been shown to increase their adhesion to extracellular matrix (ECM) components like fibronectin and collagen IV. nih.gov

The 2-O-methylation of sialic acid neutralizes the negative charge of the carboxyl group's immediate environment and introduces a hydrophobic methyl group. This could potentially reduce the anti-adhesive properties typically conferred by sialic acid, thereby modulating cell-cell and cell-matrix adhesion. Furthermore, sialylation of adhesion receptors like integrins is a known regulatory mechanism. nih.gov Increased sialylation of β1 integrin can enhance its binding to collagen I and promote tumor cell migration. nih.gov Conversely, in other contexts, enzymatic removal of sialic acids increases adhesion without altering integrin expression itself. nih.gov While direct evidence for 2-O-methylated sialic acid is lacking, it is conceivable that its incorporation into integrin glycans could alter integrin clustering and adhesion dynamics by modifying the local charge and steric environment. For example, high concentrations of the parent compound, Neu5Ac, have been shown to increase the adhesion of monocytes to endothelial cells. nih.gov

Modulation of Receptor-Ligand Interactions and Signal Transduction

By modifying the terminal structures of cell surface glycans, 2-O-methylation of sialic acid can influence the function of the glycoproteins and glycolipids to which they are attached, thereby modulating receptor-ligand binding and downstream signaling.

Influence on Glycoprotein (B1211001) and Glycolipid Functionality

Glycoproteins and glycolipids are integral to membrane structure and function, acting as receptors, enzymes, and transporters. frontiersin.orgnih.gov The glycan portions of these molecules are critical for their proper folding, stability, and function. Sialylation, in particular, can enhance the structural stability of proteins. nih.gov

Role in Downstream Signaling Cascades

The binding of ligands to cell surface receptors initiates intracellular signaling cascades that govern cellular behavior. Sialic acids play a significant role in modulating these signaling events. For example, the sialylation status of the Toll-like receptor 4 (TLR4) complex modulates its response to bacterial lipopolysaccharide (LPS). Removal of sialic acids from TLR4 enhances LPS-mediated signaling and pro-inflammatory cytokine responses, suggesting that sialylation acts as a damper on this innate immune pathway. nih.govplos.org

Furthermore, integrin-mediated signaling is regulated by sialylation. Focal Adhesion Kinase (FAK), a key signaling molecule downstream of integrins, plays a role in regulating the sialylation of N-glycans, including those on integrins themselves. nih.govgene-tools.com This suggests a feedback loop where cell adhesion can influence the glycosylation state of its own receptors, thereby modulating subsequent signaling.

While there is no direct research on the role of 2-O-Methyl-β-D-N-acetylneuraminic acid in these specific pathways, its potential to alter the binding of ligands (like LPS) or the function of receptors (like integrins and TLRs) implies a likely role in modulating downstream signaling. By changing the structure and charge at the outmost surface of the cell, this modification could alter receptor dimerization, clustering, and the recruitment of downstream signaling molecules like SHP phosphatases (by Siglecs) or FAK (by integrins). ucsd.edunih.gov

Table 1: General Effects of Sialylation on Cellular Signaling Pathways

| Signaling Pathway | Modulatory Role of Sialylation | Potential Impact of 2-O-Methylation |

| Toll-like Receptor (TLR) Signaling | Sialic acids on the TLR4/MD2 complex dampen the response to LPS, reducing NF-κB activation. nih.govplos.org | By altering the charge and conformation at the receptor surface, 2-O-methylation could influence TLR4 dimerization and modulate the innate immune response. |

| Integrin Signaling | Sialylation of β1 integrin can affect cell adhesion, migration, and downstream signaling through kinases like FAK. nih.govnih.gov | As a component of integrin glycans, it could alter adhesion dynamics and subsequently affect FAK activation and cell motility. |

| Siglec-mediated Signaling | Binding of sialic acids to inhibitory Siglecs (e.g., CD22) leads to recruitment of phosphatases (SHP-1/2) and inhibition of immune cell activation. ucsd.edunih.gov | Altered binding affinity for Siglecs could either enhance or reduce inhibitory signaling, thereby tuning the threshold for immune cell activation. |

| Growth Factor Receptor Signaling | Sialylation of receptors like the fibroblast growth factor receptor (FGFR) can amplify downstream signaling through pathways such as ERK1/2. nih.gov | Modification of receptor glycans could influence ligand binding or receptor dimerization, thus altering the strength or duration of growth signals. |

Contribution to Pathogen-Host Interactions and Immune Evasion

Many pathogens have evolved to recognize and bind to host sialic acids as a means of attachment and entry into cells. nih.gov Conversely, some pathogens decorate their own surfaces with sialic acids to mimic host structures and evade immune detection. ucsd.edu 2-O-Methyl-β-D-N-acetylneuraminic acid and its anomers are valuable tools for studying these interactions.

Research has shown that the α-anomer, 2-O-methyl-α-D-N-acetylneuraminic acid, is the minimal sialoside required for binding to the rhesus rotavirus hemagglutinin domain (VP8*). nih.gov This indicates that the core modified sugar itself is sufficient for recognition by the viral lectin.

Table 2: Comparative Binding of Sialosides to Rhesus Rotavirus VP8 Core* Data sourced from Dormitzer et al. (2002). nih.gov

| Ligand | Equivalent Affinity to VP8* Core | Notes |

| 2-O-methyl-α-sialic acid | Yes | Minimal sialoside with a defined anomeric state required for binding. nih.gov |

| 3' Sialyllactose | Yes | Indicates the lactose (B1674315) moiety is not essential for core binding recognition. nih.gov |

| 6' Sialyllactose | Yes | Shows broad specificity of the VP8* core for the sialic acid linkage. nih.gov |

| N-Acetylneuraminic acid (Free) | No (Lower Affinity) | Binding is much weaker, consistent with only the small fraction (approx. 7%) of the α-anomer in solution being active. nih.gov |

Influenza viruses also rely on binding to sialic acids via their hemagglutinin protein for infection. nih.gov The binding pocket for sialic acid on hemagglutinin includes a hydrophobic region that accommodates the methyl group of the N-acetyl moiety of Neu5Ac. nih.gov This implies that other modifications, such as 2-O-methylation, could significantly alter the binding affinity and specificity of the virus for its host cell receptors.

Furthermore, the methylation of glycans can be a feature that is specifically recognized by the innate immune system. nih.govpnas.org This suggests that if a pathogen were to display a 2-O-methylated sialic acid, it could either be targeted by host defense lectins or, alternatively, use this modification to evade immune surveillance by blocking the binding of activating receptors or by engaging inhibitory Siglecs. The modification could be a form of molecular mimicry or a strategy to modulate host immune responses to the pathogen's advantage. ucsd.edufrontiersin.org

Mechanisms of Viral Adherence and Entry (e.g., Hemagglutinin Binding)

The initial step in infection for many viruses, including influenza, involves binding to sialic acid (Sia) residues on the surface of host cells. youtube.comnih.govwikipedia.org This interaction is primarily mediated by viral surface proteins, such as the hemagglutinin (HA) protein of the influenza virus. youtube.comyoutube.com The specificity of this binding is a key determinant of viral tropism and host range. nih.govnih.gov Modifications to the sialic acid molecule can significantly alter this binding and, consequently, viral entry.

The compound 2-O-Methyl-α-D-N-acetylneuraminic acid, an α-anomer of the compound of interest, has been used as a model to study the impact of methylation on influenza virus binding. nih.govsigmaaldrich.com X-ray crystallography and NMR spectroscopy studies have provided detailed insights into how this modification affects the interaction with influenza HA.

Research Findings:

Binding Affinity: X-ray diffraction studies of influenza hemagglutinin in complex with synthetic sialic acid analogs, including α-2-O-methyl-N-acetylneuraminic acid, have been conducted to a resolution of 3 Å. nih.gov These studies allow for the interpretation of binding affinities in terms of crystallographic structure. nih.gov

Structural Analysis: The X-ray analysis established the precise position and orientation of the bound sialic acid in the HA receptor site. nih.gov It was observed that even with a mutation (Gly-135-->Arg) near the ligand-binding site, the position of the complexed α-2-O-methylsialic acid was not apparently affected. nih.gov This suggests that the 2-O-methyl group can be accommodated within the binding pocket.

Impact of Modifications: Studies on various synthetic analogs have shown that certain modifications can abolish HA binding, while others have little effect. nih.gov For instance, replacing the 2-carboxylate with a carboxamide or altering the 5-acetamido group significantly reduces or eliminates binding. nih.gov Conversely, the introduction of a methyl group at the 2-hydroxyl position had a minimal effect on the binding orientation, indicating that this position is not critical for the primary hydrogen-bonding interactions that secure the sialic acid in the HA binding site. nih.gov

The table below summarizes the effects of various modifications on sialic acid's ability to bind to influenza hemagglutinin, based on research findings. nih.gov

| Modification to Sialic Acid | Effect on Hemagglutinin Binding | Reference |

| α-2-O-methylation | Little effect on binding | nih.gov |

| Replacement of 2-carboxylate with carboxamide | Reduced or abolished | nih.gov |

| Substitution of azido (B1232118) for 5-acetamido group | Reduced or abolished | nih.gov |

| Replacement of 9-hydroxyl with amino or O-acetyl moieties | Reduced or abolished | nih.gov |

| Removal of 7-hydroxyl group | Little effect on binding | nih.gov |

These findings underscore that while the core structure of sialic acid is crucial for viral recognition, modifications at the C-2 position, such as methylation, are tolerated without abolishing the interaction, distinguishing it from more disruptive changes at other positions.

Bacterial Utilization and Molecular Mimicry Strategies

Sialic acids are crucial in the interplay between bacteria and their hosts. griffith.edu.au Pathogenic and commensal bacteria have evolved sophisticated mechanisms to utilize host-derived sialic acids as a nutrient source or to decorate their own surfaces. wikipedia.orgnih.gov This surface decoration, a form of molecular mimicry, allows bacteria to camouflage themselves from the host immune system. nih.govnih.govuu.nl

While the utilization of the primary sialic acid, N-acetylneuraminic acid (Neu5Ac), is well-documented, specific data on the bacterial metabolism or utilization of 2-O-Methyl-β-D-N-acetylneuraminic acid is not extensively covered in the available literature. However, the general principles of bacterial sialic acid handling provide a framework for its potential role.

General Mechanisms of Bacterial Sialic Acid Utilization:

Nutrient Acquisition: Many bacteria can use sialic acid as a source of carbon and nitrogen. wikipedia.org They possess specific transporters, like the NanT protein in Escherichia coli, to capture sialic acid from their environment. wikipedia.org

Molecular Mimicry: A key survival strategy for pathogens like Group B Streptococcus (GBS) and Haemophilus influenzae is to incorporate sialic acid into their capsular polysaccharides or lipooligosaccharides (LOS). wikipedia.orggriffith.edu.aunih.gov This sialylated surface mimics the termini of host glycans, which can help the bacteria evade immune detection and complement activation. nih.govnih.gov For example, the GBS capsule displays a Siaα2-3Galβ1-4GlcNAc sequence identical to a common structure on human glycoproteins. nih.govnih.gov

The presence of a methyl group at the C-2 position could potentially influence these processes. It might alter the ability of bacterial enzymes (sialidases, sialyltransferases) to recognize and process the molecule, thereby affecting its utility as a nutrient or as a substrate for surface modification. While some studies have noted that methylated sialic acids are not found to act as receptors for infections, their role in direct bacterial utilization or mimicry remains an area for further investigation. nih.gov

Host Immune System Modulation and Evasion Pathways

Sialic acids play a critical role in regulating the host immune system, often acting as self-associated molecular patterns (SAMPs) to maintain immune tolerance. nih.govnih.gov Pathogens have evolved to exploit these pathways through molecular mimicry, thereby evading immune surveillance. nih.govnih.gov The modification of sialic acids, such as through 2-O-methylation, could represent a further layer of this complex interaction.

It is important to distinguish the 2-O-methylation of the sialic acid sugar from the 2'-O-methylation of viral RNA. The latter is a known viral strategy to prevent recognition by innate immune sensors like IFIT1 and evade interferon-mediated responses. nih.govnih.govresearchgate.net The focus here is on the sialic acid molecule itself.

Mechanisms of Immune Modulation by Sialic Acids:

Engagement of Inhibitory Receptors: Host immune cells express sialic acid-binding immunoglobulin-like lectins (Siglecs), which are inhibitory receptors. nih.govnih.gov When these receptors bind to sialic acids on host cells, they dampen immune cell activation, preventing autoimmunity. nih.gov Pathogens that coat themselves in sialic acid can engage these same Siglec receptors, effectively tricking the immune system into tolerating their presence. nih.govnih.gov For example, GBS uses its sialylated capsule to engage neutrophil Siglec-9, which dampens the neutrophil oxidative burst and other defense mechanisms. nih.govnih.gov

Evasion via Modification: The presence of a methyl group on the sialic acid could serve as a mechanism of immune evasion. Methylated sialic acids have been noted as not typically acting as receptors for viral infections. nih.gov This suggests that the modification may also interfere with recognition by host immune lectins. By altering the structure of the terminal glycan, a 2-O-methyl group could block or reduce the binding of activating immune receptors or antibodies, while potentially still engaging inhibitory Siglecs, thus providing a dual advantage for a pathogen.

The table below outlines key immune modulation functions related to sialic acids.

| Immune Modulation Mechanism | Role of Sialic Acid | Potential Impact of 2-O-Methylation | Reference |

| Inhibitory Receptor Engagement | Binds to Siglecs on immune cells, downregulating immune responses. | May alter binding affinity to specific Siglecs, fine-tuning immune suppression. | nih.gov, nih.gov |

| Complement System Evasion | Surface sialic acid can blunt activation of the alternative complement pathway. | Could enhance or decrease protection depending on interactions with complement factors. | nih.gov |

| Molecular Mimicry | Pathogens decorate their surface with sialic acid to appear as "self." | May create a novel epitope that is less recognizable by the adaptive immune system. | nih.gov, nih.gov |

Therefore, while direct evidence for 2-O-Methyl-β-D-N-acetylneuraminic acid in immune evasion is limited, its potential to alter interactions with key immune regulators like Siglecs makes it a compound of significant interest in understanding pathogen-host co-evolution.

Role in Biological Model Systems Beyond Pathogen Interactions

Beyond the context of infectious disease, sialic acids are fundamental to a wide array of physiological processes in vertebrates, including cell-cell communication, neural development, and tissue organization. nih.govnih.gov While the specific natural functions of 2-O-Methyl-β-D-N-acetylneuraminic acid in these systems are not well-documented, its use as a synthetic analog in research provides valuable insights into the structural requirements of sialic acid-mediated interactions. sigmaaldrich.combiosynth.com

Sialic acids, due to their terminal position on glycans and negative charge, are crucial in developmental biology. nih.gov

Organogenesis: The expression of sialic acids is dynamically regulated during the development of various organs. Studies have reported the influence of sialic acids on the development of the nervous system, kidney formation, and postnatal lung development. nih.gov For example, a substantial increase in N-acetylneuraminic acid levels is observed during the period of "bulk" alveolarization in postnatal lung development, suggesting a role in cell adhesion or repulsion to facilitate tissue structuring. nih.gov

Neural Development: Sialoglycans are critical components of neuronal membranes, where they are involved in neural plasticity and cell signaling. nih.gov

The compound 2-O-Methyl-α-D-N-acetylneuraminic acid is primarily described as a model compound for laboratory studies. sigmaaldrich.combiosynth.com Its synthesis and use in binding assays (as detailed in section 5.3.1) help researchers to probe the specificity of sialic acid-binding proteins (lectins, antibodies, and enzymes). nih.govbiosynth.com By comparing the binding of this methylated analog to its unmodified counterpart, scientists can deduce the importance of the 2-hydroxyl group for a given molecular interaction. This approach helps to map the binding sites of proteins and to understand how subtle changes in glycan structure can translate into significant functional differences in a non-pathogenic context.

Advanced Analytical Methodologies for Research and Structural Characterization of 2 O Methyl β D N Acetylneuraminic Acid

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) stands as a cornerstone technology in glycomics, offering exceptional mass accuracy and sensitivity for the analysis of complex carbohydrates and their modifications. researchgate.net For 2-O-Methyl-β-D-N-acetylneuraminic acid, HRMS provides the ability to determine its elemental composition with high confidence, distinguishing it from other isobaric species.

Tandem mass spectrometry (MS/MS) is indispensable for the structural characterization of glycans and their derivatives. nih.gov In an MS/MS experiment, the intact ionized molecule (the precursor ion) of 2-O-Methyl-β-D-N-acetylneuraminic acid is selected and subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions (product ions) provide detailed structural information.

The fragmentation pattern is diagnostic of the compound's structure. For 2-O-Methyl-β-D-N-acetylneuraminic acid, key fragmentation pathways would include the neutral loss of the methyl group, the methoxy (B1213986) group, water, and portions of the sialic acid backbone. The precise identification of these fragment ions allows for the confirmation of the methyl modification and can help pinpoint its location on the sugar ring. For instance, specific cross-ring cleavages can help differentiate O-methylation at C2 from other positions. This approach is analogous to methods used to determine O-acetylation patterns on sialic acids, where diagnostic fragment ions are used for reliable compound identification. researchgate.net The development of software tools that automate the interpretation of these complex MS/MS spectra has greatly enhanced high-throughput glycan analysis. nih.govnih.gov

Table 1: Hypothetical Diagnostic MS/MS Fragment Ions for 2-O-Methyl-β-D-N-acetylneuraminic Acid

| Precursor Ion (M+H)⁺ m/z | Fragment Ion | Description |

|---|---|---|

| 324.12 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 324.12 | [M+H - CH₃OH]⁺ | Loss of methanol, indicative of a methoxy group |

| 324.12 | [M+H - C₂H₅NO]⁺ | Loss of the N-acetyl group side chain |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass measurement.

Stable isotope labeling is a powerful technique used in metabolomics to trace the metabolic fate of precursors and quantify metabolic fluxes. nih.gov To study the biosynthesis of 2-O-Methyl-β-D-N-acetylneuraminic acid, cells or organisms can be cultured in media containing non-radioactive, heavy-isotope-labeled precursors.

For example, to trace the origin of the methyl group, a labeled precursor such as [¹³C-methyl]methionine can be supplied. S-adenosylmethionine (SAM), the universal methyl donor in most biological systems, becomes labeled and subsequently transfers the ¹³C-methyl group to the C2-hydroxyl of N-acetylneuraminic acid. The resulting 2-O-Methyl-β-D-N-acetylneuraminic acid will have a mass increase of 1 Dalton compared to its unlabeled counterpart. This mass shift is readily detected by HRMS, confirming the metabolic pathway and allowing for quantification of the rate of synthesis. chemrxiv.orgchemrxiv.org Similarly, growing cells on U-¹³C-glucose would label the entire carbon backbone of the sialic acid, enabling studies of its de novo synthesis. nih.gov This approach provides a dynamic view of cellular metabolism that goes beyond simple static concentration measurements. researchgate.net

Table 2: Mass Shifts in 2-O-Methyl-β-D-N-acetylneuraminic Acid with Isotopic Labeling

| Labeling Precursor | Labeled Moiety | Expected Mass Shift (Da) | Analytical Application |

|---|---|---|---|

| [¹³C-methyl]Methionine | O-methyl group | +1 | Tracing the origin of the methyl group, flux analysis |

| U-¹³C₆-Glucose | Sialic acid carbon backbone | +9 (from ManNAc) | Tracing de novo sialic acid biosynthesis |

Chromatographic Separation and Purification Methodologies

Effective separation from complex biological matrices is a prerequisite for the accurate analysis of 2-O-Methyl-β-D-N-acetylneuraminic acid. Chromatographic techniques are central to isolating and purifying this compound from other structurally similar sialic acids and biomolecules. nih.gov

HPLC and its higher-resolution successor, UPLC, are powerful techniques for separating complex carbohydrate mixtures. researchgate.net For polar molecules like sialic acids, hydrophilic interaction liquid chromatography (HILIC) is a particularly effective mode. mdpi.com In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous buffer.

The presence of the 2-O-methyl group on N-acetylneuraminic acid alters its polarity and interaction with the stationary phase compared to its unmodified counterpart, Neu5Ac. This difference in retention behavior allows for their chromatographic separation. The high resolving power of UPLC, which uses smaller particle size columns, enables faster analysis times and better separation of closely related isomers. researchgate.net Detection is often achieved using mass spectrometry (LC-MS) or by derivatization with a fluorescent tag for enhanced sensitivity.

Capillary electrophoresis (CE) offers an alternative and complementary separation technique, prized for its high efficiency and minimal sample consumption. nih.gov Separation in CE is based on the differential migration of charged analytes in an electric field. As an acidic sugar with a pKa around 2.6, 2-O-Methyl-β-D-N-acetylneuraminic acid carries a negative charge at neutral pH and is well-suited for CE analysis.

Its electrophoretic mobility will differ slightly from other sialic acids due to the subtle change in size and potential charge shielding imparted by the methyl group. To enhance detection, especially when using UV absorbance detectors, sialic acids can be derivatized. nih.gov For instance, derivatization with benzoic anhydride (B1165640) to form per-O-benzoylated derivatives significantly improves UV detection sensitivity. nih.gov Coupling CE with mass spectrometry (CE-MS) provides both separation and structural identification in a single analysis.

Table 3: Comparison of Separation Techniques for 2-O-Methyl-β-D-N-acetylneuraminic Acid

| Technique | Separation Principle | Typical Stationary/Mobile Phase or Buffer | Advantages |

|---|---|---|---|

| UPLC-HILIC | Differential partitioning between a polar stationary phase and a less polar mobile phase | Stationary: Amide, Diol; Mobile: Acetonitrile/water gradient | High resolution, high throughput, excellent for isomeric separation |

| Capillary Electrophoresis (CE) | Differential migration based on charge-to-size ratio in an electric field | Borate or phosphate (B84403) buffers | High efficiency, low sample consumption, orthogonal to LC |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Biosynthetic Monitoring and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, providing unambiguous information about atomic connectivity and spatial arrangement. nd.edu It is crucial for confirming the precise location of the methyl group on the neuraminic acid scaffold.

For 2-O-Methyl-β-D-N-acetylneuraminic acid, one-dimensional (1D) ¹H and ¹³C NMR spectra would show characteristic signals. The most diagnostic would be a singlet in the ¹H NMR spectrum around 3.4-3.6 ppm and a corresponding signal in the ¹³C NMR spectrum around 50-60 ppm, both arising from the O-methyl group.

To definitively assign this methyl group to the C2 position, two-dimensional (2D) NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the ¹H signal of the methyl group corresponds to the ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for placing the methyl group. It reveals correlations between protons and carbons that are separated by two or three bonds. A correlation between the protons of the methyl group and the C2 carbon of the sialic acid ring would provide unequivocal evidence for the 2-O-methyl structure.

NMR is also used for biosynthetic monitoring, especially when combined with isotopic labeling. nih.gov Analyzing a sample labeled with ¹³C-methyl methionine would show a dramatically enhanced signal for the methyl carbon in the ¹³C NMR spectrum, confirming its metabolic origin. nih.gov

Table 4: Predicted Key NMR Chemical Shifts for 2-O-Methyl-β-D-N-acetylneuraminic Acid

| Atom(s) | NMR Experiment | Predicted Chemical Shift (ppm) | Significance |

|---|---|---|---|

| -OCH₃ | ¹H NMR | ~3.5 (singlet, 3H) | Presence of a methoxy group |

| -OCH₃ | ¹³C NMR | ~52 | Presence of a methoxy carbon |

| N-acetyl -CH₃ | ¹H NMR | ~2.0 (singlet, 3H) | Presence of N-acetyl group |

| C2 | ¹³C NMR | ~100 | Anomeric carbon with methyl ether linkage |

| ¹H of -OCH₃ to C2 | HMBC | Correlation peak | Unambiguously confirms the 2-O-methyl linkage |

Enzymatic and Chemical Derivatization for Enhanced Detection and Quantification in Research Samples

The inherent chemical properties of 2-O-Methyl-β-D-N-acetylneuraminic acid, a modified nine-carbon acidic sugar, present unique challenges for its direct analysis in complex biological matrices. To overcome issues such as poor ionization efficiency in mass spectrometry and low volatility for gas chromatography, various enzymatic and chemical derivatization strategies are employed. These methodologies aim to modify the functional groups of the molecule, thereby enhancing its detectability and enabling accurate quantification.

Chemical derivatization is a cornerstone for the analysis of sialic acids, including their O-methylated variants. researchgate.net These techniques typically target the carboxyl, hydroxyl, and amino groups to improve the analyte's stability and chromatographic behavior. researchgate.netnih.gov

One of the most effective and widely used approaches for analyzing sialic acids by gas chromatography-mass spectrometry (GC-MS) involves a two-step derivatization process: methyl esterification followed by per-O-acylation. oup.comnih.govnih.gov In a key study, a robust method was developed for the analysis of a wide variety of sialic acids, including O-methylated derivatives, from complex biological samples. oup.com This procedure involves the initial methyl esterification of the carboxylic acid group, followed by derivatization of the hydroxyl groups with heptafluorobutyric anhydride (HFBA). oup.comnih.gov The resulting heptafluorobutyrate (HFB) derivatives are highly volatile and stable, making them ideal for GC-MS analysis. oup.comnih.gov This method has been successfully applied to identify 8-O-methylated sialic acids, and its principles are directly applicable to the 2-O-methylated isomer. oup.com

The process begins with the liberation of sialic acids from glycoconjugates via mild acid hydrolysis. nih.gov The carboxylic acid is then converted to a methyl ester. oup.com Subsequently, the hydroxyl groups are acylated using HFBA to produce the volatile derivative for GC-MS analysis. oup.comnih.gov The mass spectra of these derivatives provide characteristic fragmentation patterns that allow for unambiguous identification. oup.com

Another powerful derivatization strategy, particularly for liquid chromatography-mass spectrometry (LC-MS), is permethylation. researchgate.netnih.gov This technique involves the methylation of all free hydroxyl and the carboxyl groups of the sialic acid. Permethylation significantly enhances the sensitivity of detection in positive-ion mode mass spectrometry and stabilizes the labile sialic acid linkage, preventing its loss during analysis. researchgate.netnih.gov While this method is generally applicable to all sialic acids, it is particularly advantageous for complex glycomic studies where quantitative accuracy is paramount. nih.gov

Silylation is another common derivatization technique for GC-MS analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This process increases the volatility and thermal stability of the analyte.

For fluorescence-based detection in high-performance liquid chromatography (HPLC), sialic acids can be labeled with fluorescent tags. A widely used reagent for this purpose is 1,2-diamino-4,5-methylenedioxybenzene (DMB). youtube.com This method involves the condensation of DMB with the α-keto acid functionality of the sialic acid to form a highly fluorescent derivative that can be readily detected and quantified. youtube.com This approach offers high sensitivity and is suitable for the analysis of sialic acids in various biological fluids and tissues. nih.govreading.ac.ukthermofisher.com

While enzymatic derivatization is less common for single monosaccharides like 2-O-Methyl-β-D-N-acetylneuraminic acid, chemoenzymatic synthesis approaches can be used to incorporate this modified sialic acid into larger oligosaccharide chains. These larger structures can then be analyzed using a variety of techniques, including those mentioned above.

The choice of derivatization method depends on the analytical platform available (GC-MS, LC-MS, or HPLC-fluorescence) and the specific research question, whether it is for qualitative identification or precise quantification.

| Derivatization Method | Reagent(s) | Analytical Platform | Advantages |

| Methyl Esterification & Per-O-acylation | Diazomethane or Methanolic HCl, Heptafluorobutyric anhydride (HFBA) | GC-MS | Produces volatile and stable derivatives with characteristic fragmentation patterns. oup.comnih.gov |

| Permethylation | Iodomethane, Sodium hydroxide | LC-MS | Enhances ionization efficiency, stabilizes labile linkages, and aids in structural elucidation. researchgate.netnih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC-MS | Increases volatility and thermal stability for gas-phase analysis. |

| Fluorescent Labeling | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | HPLC-Fluorescence | High sensitivity for quantification in biological samples. youtube.com |

Synthetic Strategies and Analog Design for Mechanistic Studies of 2 O Methyl β D N Acetylneuraminic Acid

Chemoenzymatic Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid and Derivatives

The synthesis of 2-O-methylated sialosides often employs chemoenzymatic strategies, which merge the precision of enzymatic catalysis with the versatility of chemical synthesis. researchgate.netnih.gov These approaches are powerful for creating complex carbohydrates that are otherwise challenging to produce. researchgate.net One-pot multi-enzyme (OPME) systems have become a popular and efficient strategy for producing a wide array of glycans, including those containing modified sialic acids. researchgate.netescholarship.org Such systems can be adapted to synthesize derivatives of N-acetylneuraminic acid (Neu5Ac) by using modified precursors. nih.gov

The general chemoenzymatic process for sialoside synthesis involves the enzymatic condensation of an N-acetylmannosamine (ManNAc) analog with pyruvate, catalyzed by a sialic acid aldolase, to generate the desired sialic acid derivative. nih.govnih.gov This product is then activated into its corresponding cytidine (B196190) 5'-monophosphate (CMP-sialic acid) derivative by a CMP-sialic acid synthetase (CMAS). nih.govnih.gov Finally, a sialyltransferase transfers the modified sialic acid to a suitable acceptor glycan. nih.gov For the synthesis of a 2-O-methyl-sialoside, this would involve either starting with a 2-O-methylated ManNAc precursor or using a chemically synthesized 2-O-Methyl-N-acetylneuraminic acid which is then enzymatically activated and transferred.

Optimized Enzymatic Glycosylations and Transglycosylations

Enzymatic glycosylation is the cornerstone of chemoenzymatic synthesis, offering unparalleled control over the stereochemistry of the glycosidic linkage. Sialyltransferases (STs) are the key enzymes responsible for the formation of sialyl linkages in nature, transferring a sialic acid residue from a CMP-sialic acid donor to an acceptor. nih.gov These enzymes are highly specific, typically forming α-glycosidic linkages (α2-3, α2-6, or α2-8), which are the most common forms in biological systems. nih.govnih.gov The synthesis of a 2-O-methyl-α-D-N-acetylneuraminic acid-containing glycoconjugate would rely on a sialyltransferase capable of tolerating the 2-O-methyl modification on its donor substrate.

Trans-sialidases, such as the one from Trypanosoma cruzi (TcTS), offer an alternative enzymatic route. doi.org TcTS can transfer sialic acids from a donor sialoside (like p-nitrophenyl-α-sialoside) to a terminal galactose residue on an acceptor, forming a new α2-3 linkage. doi.org The utility of TcTS has been demonstrated in the synthesis of various modified sialosides, and its tolerance for N-acyl modified donors suggests it could potentially be used with 2-O-methylated donors for transglycosylation reactions. doi.org

| Enzyme Class | Typical Linkage Formed | Substrate | Utility for 2-O-Methyl-Neu5Ac |

| Sialyltransferase (ST) | α2-3, α2-6, α2-8 | CMP-2-O-Me-Neu5Ac | Forms specific α-linkages, dependent on enzyme tolerance. nih.gov |

| Trans-sialidase (TS) | α2-3 | 2-O-Me-α-sialoside donor | Transfers the modified sialic acid to a galactose acceptor. doi.org |

| Sialic Acid Aldolase | N/A | Pyruvate + ManNAc analog | Synthesizes the initial sialic acid scaffold. nih.govnih.gov |

| CMP-Sialic Acid Synthetase (CMAS) | N/A | CTP + Sialic Acid | Activates the sialic acid for sialyltransferase use. nih.govnih.gov |

Regioselective Chemical Modifications of Sialic Acid Scaffolds

Achieving regioselective modification of the multiple hydroxyl groups on the sialic acid scaffold is a significant chemical challenge. To synthesize 2-O-Methyl-N-acetylneuraminic acid, the C2 hydroxyl group must be targeted specifically. A common strategy involves the use of protecting groups to mask other reactive hydroxyls, allowing for selective methylation of the anomeric C2 position.

A technique analogous to regioselective O-acetylation could be employed. For instance, a method using silyl (B83357) ethers as temporary protecting groups has been shown to allow for regioselective acetylation, with the reactivity of different positions following a specific order. acs.org A similar approach could be adapted for methylation. For example, after protecting the carboxyl and other hydroxyl groups, the anomeric hydroxyl at C2 could be selectively deprotected or activated for methylation. The synthesis of 9-O-methyl sialic acid derivatives has been achieved through a multi-step process involving the formation of an 8,9-epoxide intermediate from a protected sialoside, followed by nucleophilic opening. nih.gov While targeting the C2 position is different due to its anomeric and tertiary nature, the principles of using protecting groups and specific reaction conditions to control regioselectivity remain central. researchgate.net

Rational Design and Synthesis of 2-O-Methyl-β-D-N-acetylneuraminic Acid Analogs

The rational design of analogs based on 2-O-Methyl-N-acetylneuraminic acid is driven by the need to create molecular tools for studying biological systems. As a modified monosaccharide, it can serve as a non-hydrolyzable analog to probe the binding pockets of sialidases (neuraminidases) and other sialic acid-binding proteins like viral hemagglutinins. sigmaaldrich.com The methyl group at the C2 anomeric position prevents enzymatic cleavage by sialidases, making it a stable mimic of the transition state or product of the enzymatic reaction.

The synthesis of such analogs involves modifying other positions on the 2-O-methylated sialic acid scaffold, such as the C5 N-acetyl group or the glycerol (B35011) side chain (C7-C9), to explore how these changes affect biological activity. nih.govnih.gov These modifications can fine-tune the analog's properties, enhancing its potency as an inhibitor or its selectivity for a specific biological target. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Probes

Structure-activity relationship (SAR) studies are crucial for optimizing the design of biological probes. By synthesizing a series of analogs of 2-O-Methyl-N-acetylneuraminic acid and testing their biological activity, researchers can determine which structural features are essential for interaction with a target protein. For example, SAR studies on fluorinated sialic acids have shown that small modifications at the C5 and C9 positions are tolerated by certain bacterial enzymes, whereas the C8 position does not allow for modification. nih.govacs.org

In the context of 2-O-methylated analogs, SAR studies would focus on how additional modifications influence binding affinity or inhibitory potency. For instance, a 9-O-methyl derivative of sialic acid was found to inhibit the sialate-9-O-acetylesterase of the Influenza C virus, while other modifications had no effect. nih.gov This highlights the high degree of specificity in these interactions. An SAR study on 2-O-methylated analogs might reveal similar subtleties, providing insights that could lead to the development of highly selective inhibitors for viral or bacterial sialidases. escholarship.org

Table of Potential Analog Modifications for SAR Studies

| Position Modified | Type of Modification | Rationale |

|---|---|---|

| C5 | Change N-acetyl to other amides or carbamates | Explore tolerance of the binding pocket and alter metabolic stability. nih.govacs.org |

| C4 | Addition of acetyl or other groups | Mimic natural O-acetylated sialic acids to probe esterase/lectin binding. nih.gov |

| C9 | Azido (B1232118), fluoro, or other small groups | Introduce bioorthogonal handles or alter hydrogen bonding interactions. nih.gov |

Development of Fluorescent and Affinity Tags for Glycobiology Research

To visualize and track sialic acids in biological systems, they can be equipped with reporter tags. Fluorescent dyes (e.g., Cy3, Cy5) or affinity tags (e.g., biotin) can be chemically attached to the sialic acid scaffold. These tagged analogs can then be enzymatically incorporated into the glycans of glycoproteins and glycolipids. rndsystems.com

For 2-O-Methyl-N-acetylneuraminic acid, a fluorescent or affinity tag could be introduced at a position that does not interfere with its intended biological interaction, such as the C9 position. researchgate.net The resulting tagged, non-hydrolyzable analog would be an invaluable tool for imaging sialic acid binding sites on cells or for affinity purification of sialic acid-binding proteins. The general strategy involves synthesizing a sialic acid derivative with a functional group, like an azide, that can be selectively reacted with a tagged molecule via "click" chemistry. researchgate.net This modular approach allows for the creation of a variety of probes for different applications in glycobiology.

Solid-Phase Synthesis Approaches for Glycopeptides and Glycolipids Incorporating the Compound

Solid-phase peptide synthesis (SPPS) is a powerful method for the chemical synthesis of peptides and small proteins. To create glycopeptides containing a specific sugar moiety, a glycosylated amino acid building block is first prepared and then incorporated into the growing peptide chain on the solid support. rsc.orgresearchgate.net

To synthesize a glycopeptide containing 2-O-Methyl-N-acetylneuraminic acid, a suitable amino acid (like serine, threonine, or asparagine) would first be glycosylated with the protected, activated 2-O-methylated sialic acid. This complex building block, with all other reactive groups masked by orthogonal protecting groups, would then be used in a standard Fmoc-based SPPS protocol. epa.govunifi.it Recent advances in SPPS, such as using elevated temperatures and efficient coupling reagents, have helped to overcome the challenges associated with the difficult couplings of bulky glycosylated amino acids, making the synthesis of complex, multiply-glycosylated peptides more feasible. unifi.itrsc.org This approach allows for the precise placement of the 2-O-methylated sialic acid within a peptide sequence, enabling detailed studies of its structural and functional role in the context of a larger biomolecule.

Implications in Disease Models and Therapeutic Research Avenues: a Mechanistic Focus

Potential as a Biochemical Marker for Research and Diagnostic Development

Correlation with Disease States in Pre-clinical Models

The direct correlation of 2-O-Methyl-β-D-N-acetylneuraminic acid with specific disease states in pre-clinical models is an area of emerging research, and as such, detailed studies are limited. However, the broader context of sialic acid modifications, particularly O-acetylation, provides significant insights into the potential roles of methylated sialic acids in disease pathogenesis. Alterations in sialylation patterns are a known hallmark of various diseases, including cancer and neurological disorders.

In the context of neurological diseases, the role of sialic acids is critical for brain development and function. nih.gov A metabolomic study in patients with normal pressure hydrocephalus (NPH) revealed decreased levels of N-acetylneuraminic acid (Neu5Ac) in the cerebrospinal fluid, which correlated with the severity of neurological deficits. nih.govnih.gov Pre-clinical studies in hydrocephalic mice have shown that increasing brain Neu5Ac levels can alleviate neurological symptoms by modulating astrocyte polarization and reducing demyelination. nih.gov While these studies focus on the parent compound, they underscore the importance of maintaining balanced sialic acid metabolism in the central nervous system. The impact of specific modifications like 2-O-methylation on these processes remains a promising avenue for future investigation.

The table below summarizes findings on related sialic acid modifications in pre-clinical disease models, which may provide a framework for understanding the potential implications of 2-O-Methyl-β-D-N-acetylneuraminic acid.

| Sialic Acid Modification | Pre-clinical Model | Observed Correlation/Effect | Reference |

|---|---|---|---|

| De-O-acetylated Sialic Acids | In vitro cancer cell lines (lung and colon) | Increased selectin binding, enhanced cell proliferation, and migration. | researchgate.net |

| N-acetylneuraminic acid (Neu5Ac) | Hydrocephalic mice | Decreased brain levels correlated with neurological deficits. Administration of a precursor (ManNAc) improved outcomes. | nih.gov |

| N-acetylneuraminic acid (Neu5Ac) | In vitro cancer cell lines | Conjugated to amphiphiles to create selective anticancer materials. | nih.gov |

Development of Research-Grade Assays for Detection in Biological Samples

The accurate detection and quantification of specific sialic acid derivatives like 2-O-Methyl-β-D-N-acetylneuraminic acid in complex biological samples are crucial for elucidating their biological functions and roles in disease. A variety of research-grade assays, primarily based on chromatography and mass spectrometry, have been developed and refined for this purpose.

Chromatographic Methods: